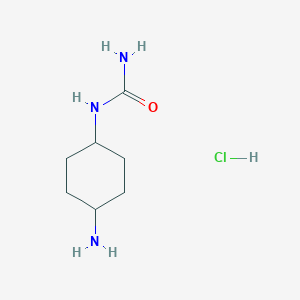

(4-Aminocyclohexyl)urea hydrochloride

Description

Historical Context and Discovery

(4-Aminocyclohexyl)urea hydrochloride emerged as a synthetic derivative of urea, a compound first isolated from urine in 1727 by Herman Boerhaave. While urea itself gained prominence after Friedrich Wöhler’s 1828 synthesis disproved vitalism, the specific development of this compound aligns with mid-20th-century advancements in medicinal chemistry. Its synthesis, involving the reaction of 4-aminocyclohexylamine with urea under acidic conditions, reflects methodologies refined during the expansion of heterocyclic compound research. The hydrochloride salt form was likely adopted to enhance solubility and stability for laboratory applications.

Chemical Registry Information and Identifiers

| Identifier | Value | Source |

|---|---|---|

| CAS Registry Number | 1443982-04-4 | |

| PubChem CID | 43653618 (parent compound) | |

| Molecular Formula | C₇H₁₆ClN₃O | |

| Exact Mass | 193.09 g/mol | |

| EC Number | Not formally assigned | — |

Structural Characterization and Molecular Parameters

Key Structural Features :

- Cyclohexane Ring : Chair conformation with axial/equatorial amine group.

- Urea Moiety : Planar carbonyl group flanked by NH groups.

- Hydrochloride Salt : Protonation at the cyclohexylamine nitrogen enhances crystallinity.

Molecular Parameters :

Stereochemical Considerations :

Properties

IUPAC Name |

(4-aminocyclohexyl)urea;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N3O.ClH/c8-5-1-3-6(4-2-5)10-7(9)11;/h5-6H,1-4,8H2,(H3,9,10,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYCWGXSOZANZSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1N)NC(=O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Urea Formation from 4-Aminocyclohexylamine and Urea

-

- React 4-aminocyclohexylamine with urea in the presence of hydrochloric acid.

- Temperature control is critical, typically carried out under mild heating to promote urea bond formation without decomposition.

- Reaction solvents may include ethanol or methanol to facilitate solubility and reaction kinetics.

-

- The primary amine group on the cyclohexyl ring reacts with urea, leading to the formation of the urea linkage (-NH-CO-NH-).

- Hydrochloric acid protonates the amine groups, driving the formation of the hydrochloride salt.

-

- Industrial and laboratory-scale syntheses report moderate to high yields (often >70%) with controlled reaction times and temperatures.

- Purification typically involves crystallization from aqueous ethanol or similar solvents.

-

- This method is straightforward and scalable, making it suitable for both research and industrial production.

- The reaction avoids harsh conditions, preserving the stereochemistry of the cyclohexyl ring.

Multi-Step Synthesis via 4-Aminocyclohexyl Derivatives

Some advanced synthetic routes involve preparing intermediates such as ethyl 2-(4-aminocyclohexyl)acetate or related esters, which are then converted to the urea derivative. For example:

- Step 1: Synthesis of 2-(4-aminocyclohexyl)ethyl acetate via Wittig reaction starting from 1,4-cyclohexanedione, followed by oximation and catalytic hydrogenation to introduce the amino group.

- Step 2: Conversion of the amino ester intermediate to the urea derivative by reaction with urea or isocyanates under acidic conditions.

- Catalysts and Conditions:

- Catalytic hydrogenation uses Pd-C or Raney-Ni catalysts at mild temperatures (20–30 °C) and hydrogen pressures (5–10 bar).

- Acid catalysts such as oxalic acid or maleic acid promote oximation steps.

- Yields:

- Individual steps yield between 78–82%, with overall yields depending on purification efficiency.

This multi-step approach is more complex but allows for structural modifications and functional group tolerance.

Use of Isocyanates and Carbamates for Urea Formation

- In some research contexts, (4-aminocyclohexyl)urea derivatives are synthesized by reacting 4-aminocyclohexylamines with aryl isocyanates or phenyl carbamates to form ureas with specific substituents.

- These methods involve nucleophilic attack of the amine on the isocyanate carbon, forming the urea linkage.

- Such methods are generally applied for synthesizing substituted ureas but can be adapted for the parent compound.

Comparative Data Table of Preparation Methods

| Method | Starting Material(s) | Key Reagents/Catalysts | Conditions (Temp, Solvent) | Yield (%) | Notes |

|---|---|---|---|---|---|

| Direct reaction with urea + HCl | 4-Aminocyclohexylamine, urea | Hydrochloric acid | Mild heating, ethanol or methanol | >70 | Simple, scalable, industrially viable |

| Multi-step via ethyl 2-(4-amino...) acetate | 1,4-Cyclohexanedione → intermediates | Pd-C or Raney-Ni (hydrogenation), oxalic acid (catalyst) | 20–120 °C, solvents: THF, dioxane, methanol | 78–82 (per step) | More complex, allows functionalization |

| Reaction with aryl isocyanates | 4-Aminocyclohexylamine, aryl isocyanates | Pyridine (base) | Room temp to 60 °C, dry DMF or similar | Variable | Used for substituted ureas |

Research Findings and Observations

- The direct synthesis method is preferred for its operational simplicity and safety profile, avoiding explosive reagents like diethyl azodicarboxylate used in Mitsunobu reactions.

- Catalytic hydrogenation steps in multi-step syntheses require careful control of pressure and catalyst loading to optimize yield and prevent over-reduction.

- Acid catalysts such as oxalic acid or fumaric acid improve the oximation step efficiency in intermediate preparation.

- Purification typically involves solvent extraction, drying over anhydrous sodium sulfate, and crystallization, ensuring high purity for downstream applications.

- Spectroscopic analyses (1H-NMR, LC-MS) confirm the structure and purity of intermediates and final products, with characteristic chemical shifts and molecular ion peaks.

Chemical Reactions Analysis

(4-Aminocyclohexyl)urea hydrochloride undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can yield reduced forms of the compound.

Substitution: It can undergo substitution reactions where the amino or urea groups are replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions.

Scientific Research Applications

(4-Aminocyclohexyl)urea hydrochloride is widely used in scientific research due to its versatile properties. Some of its applications include:

Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds.

Drug Discovery: The compound is used in the development of new drugs, particularly those targeting neurological pathways.

Material Science: It is utilized in the creation of novel materials with specific properties.

Biological Research: The compound is studied for its potential effects on various biological systems.

Mechanism of Action

The mechanism of action of (4-Aminocyclohexyl)urea hydrochloride involves its interaction with specific molecular targets. It can bind to proteins and enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogues

a) Chlorhexidine Dihydrochloride

- Structure : A bisbiguanide compound with two chlorophenyl groups and a hexamethylene chain.

- Key Differences: Unlike (4-aminocyclohexyl)urea hydrochloride, chlorhexidine lacks a cyclohexylurea moiety but shares the presence of a hydrochloride salt. Its antimicrobial activity arises from the biguanide groups, which disrupt microbial cell membranes .

- Applications : Primarily used as a broad-spectrum antiseptic, contrasting with the urea derivative’s role as a synthetic intermediate.

b) Ethyl trans-2-(4-Aminocyclohexyl)acetate Hydrochloride

- Structure: Contains a 4-aminocyclohexyl group linked to an ethyl ester.

- Key Differences : The ester group (–COOEt) replaces the urea functionality, altering reactivity. This compound is more reactive toward nucleophiles (e.g., in ester hydrolysis) compared to the urea derivative’s hydrogen-bonding interactions .

- Applications : Used as a precursor in peptide coupling and ester-based syntheses.

c) N-(4-Aminocyclohexyl)pyrimidine-4-carboxamide Derivatives

- Structure: Features a pyrimidine carboxamide group attached to the 4-aminocyclohexyl scaffold.

- Key Differences : The carboxamide linkage (–CONH–) and pyrimidine ring enhance interactions with biological targets (e.g., CD38 inhibitors), whereas the urea group may favor different binding modes .

- Applications: Investigated for therapeutic use in oncology and immunology.

Functional Analogues

a) Quaternary Ammonium Surfactants (e.g., Benzyldimethylalkylammonium Chloride)

- Structure : Alkyl chain with a benzyl-substituted quaternary ammonium head.

- Key Differences : Cationic surfactants rely on electrostatic interactions, unlike the hydrogen-bonding urea group. These compounds exhibit detergent and antimicrobial properties, diverging from the urea derivative’s role as a synthetic building block .

Comparative Data Table

| Compound | Molecular Weight (g/mol) | Functional Groups | Key Applications |

|---|---|---|---|

| This compound | ~193.7 (free base) + HCl | Urea, cyclohexylamine, HCl salt | Pharmaceutical intermediates |

| Chlorhexidine dihydrochloride | 578.4 | Biguanide, chlorophenyl, HCl salt | Antiseptic, antimicrobial agent |

| Ethyl trans-2-(4-Aminocyclohexyl)acetate HCl | ~233.7 + HCl | Ester, cyclohexylamine, HCl salt | Organic synthesis intermediate |

| N-(4-Aminocyclohexyl)pyrimidine-4-carboxamide | Variable | Carboxamide, pyrimidine, cyclohexyl | CD38 inhibitors (therapeutics) |

Research Findings and Key Insights

Hydrogen-Bonding Capacity: The urea group in this compound facilitates stronger hydrogen-bonding interactions compared to esters or carboxamides, making it advantageous in crystal engineering or enzyme inhibition studies .

Solubility and Stability: The hydrochloride salt form improves aqueous solubility relative to neutral analogues like ethyl trans-2-(4-aminocyclohexyl)acetate, which may require organic solvents for handling .

Therapeutic Potential: While N-(4-aminocyclohexyl)pyrimidine-4-carboxamide derivatives target CD38 in cancer therapy, the urea derivative’s simpler structure may limit direct biological activity but enhance modularity in prodrug design .

Biological Activity

(4-Aminocyclohexyl)urea hydrochloride is a compound with significant potential in medicinal chemistry, particularly noted for its unique structural characteristics and biological activities. This article explores the compound's biological activity, synthesizing findings from various studies and highlighting its potential therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C₇H₁₆ClN₃O

- Molecular Weight : 193.67 g/mol

- Structure : The compound features a cyclohexyl group attached to an amino group and a urea moiety, providing it with distinctive chemical properties that facilitate interactions with biological systems.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

- Antitumor Activity : Preliminary studies suggest that derivatives of this compound may inhibit cancer cell proliferation. The exact mechanisms remain under investigation, but the potential for anticancer applications is notable.

- Antimicrobial Properties : The compound has shown promise in inhibiting various microbial strains, indicating its potential use in treating infections.

- Soluble Epoxide Hydrolase Inhibition : Similar compounds have been studied as inhibitors of soluble epoxide hydrolase (sEH), which plays a role in various inflammatory processes. These studies suggest that (4-Aminocyclohexyl)urea derivatives could modulate inflammatory responses effectively .

While specific mechanisms for this compound are not fully elucidated, it is believed to interact with certain receptors and enzymes involved in cell growth and apoptosis pathways. This interaction is crucial for understanding its therapeutic potential and optimizing its efficacy in drug formulations.

Comparative Analysis with Related Compounds

The following table summarizes the biological activities of this compound compared to structurally similar compounds:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| (4-Aminobenzyl)urea | Aromatic amine | Exhibits strong antitumor activity |

| Cyclohexylamine | Simple amine | Basic structure; used as an intermediate |

| Urea | Simple carbonyl compound | Fundamental in agricultural applications |

| (4-Methylaminocyclohexyl)urea | Methyl-substituted derivative | Potentially enhanced biological activity |

Case Studies and Research Findings

- Antitumor Effects : In vitro studies have shown that certain derivatives of this compound can induce apoptosis in cancer cell lines. For example, one study demonstrated a significant reduction in cell viability at concentrations above 10 µM, indicating a dose-dependent response.

- Inflammation Modulation : Research on related compounds has highlighted their ability to inhibit sEH, leading to decreased inflammation markers in animal models. This suggests that this compound may similarly affect inflammatory pathways, warranting further exploration .

- Antimicrobial Activity : A study assessing the antimicrobial properties of urea derivatives found that this compound showed activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent.

Future Directions

The therapeutic potential of this compound remains promising but requires further investigation. Key areas for future research include:

- Mechanistic Studies : Detailed studies to elucidate the specific biochemical pathways affected by this compound.

- In Vivo Evaluations : Animal studies to assess the safety and efficacy of this compound in clinical settings.

- Structure-Activity Relationship Studies : Investigating how structural modifications can enhance its biological activity or reduce toxicity.

Q & A

Basic: What are the recommended synthetic routes for (4-aminocyclohexyl)urea hydrochloride, and how can reaction conditions be optimized?

Synthesis typically involves coupling 4-aminocyclohexylamine with urea derivatives under controlled conditions. A common approach is carbodiimide-mediated coupling (e.g., EDC or DCC) in anhydrous solvents like DMF or THF, followed by hydrochloric acid treatment to isolate the hydrochloride salt . Optimization includes:

- Temperature control : Maintaining 0–5°C during coupling to minimize side reactions.

- Purification : Recrystallization from ethanol/water mixtures improves yield and purity .

- Monitoring : Thin-layer chromatography (TLC) or LC-MS to track reaction progress .

Basic: What analytical techniques are critical for characterizing purity and structural integrity?

- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>98% as per industry standards) .

- NMR : ¹H and ¹³C NMR in DMSO-d6 confirm the urea moiety (δ ~6.5 ppm for NH protons) and cyclohexyl stereochemistry .

- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ calculated for C7H15N3O·HCl: 194.09) .

Advanced: How can researchers investigate the pharmacological mechanisms of (4-aminocyclohexyl)urea derivatives?

- Target identification : Screen against kinase or enzyme libraries (e.g., CD38 inhibitors in ) using fluorescence-based assays .

- In vitro models : Test cytotoxicity in cancer cell lines (e.g., IC50 determination via MTT assays) .

- Structural analogs : Compare activity of trans/cis cyclohexyl isomers to assess stereochemical impact on potency .

Advanced: What experimental design considerations are essential for studying structure-activity relationships (SAR)?

- Variable isolation : Synthesize analogs with systematic modifications (e.g., substituents on the urea group) while keeping the cyclohexylamine core constant .

- Control groups : Include positive controls (e.g., known kinase inhibitors) and vehicle controls to validate assay specificity .

- Data normalization : Express activity as % inhibition relative to baseline to account for plate-to-plate variability .

Methodological: How should researchers address contradictions in reported biological activity data?

- Meta-analysis : Compare datasets across studies, noting differences in assay conditions (e.g., pH, temperature) or cell lines .

- Replication : Repeat key experiments using standardized protocols (e.g., ATP concentration in kinase assays) .

- Statistical rigor : Apply ANOVA or t-tests with Bonferroni correction to assess significance of conflicting results .

Methodological: What safety protocols are critical for handling this compound in lab settings?

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and goggles to prevent dermal/ocular exposure .

- Ventilation : Use fume hoods for weighing and synthesis to avoid inhalation of fine particles .

- Spill management : Neutralize acidic spills with sodium bicarbonate and dispose via hazardous waste channels .

Advanced: How can stability studies be designed to evaluate shelf-life under varying storage conditions?

- Accelerated degradation : Expose samples to 40°C/75% RH for 4 weeks and monitor purity via HPLC .

- Light sensitivity : Store aliquots in amber vials and compare degradation rates under UV vs. dark conditions .

- Long-term data : Plot purity vs. time at –20°C to establish expiration timelines (e.g., >95% purity after 12 months) .

Advanced: What strategies mitigate stereochemical ambiguity in cyclohexylamine derivatives during synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.